2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propyl]sulfanyl}acetic acid
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Overview
Description
2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propyl]sulfanyl}acetic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propyl]sulfanyl}acetic acid typically involves the protection of amino acids with the Fmoc group. The Fmoc group is introduced using fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate . The reaction conditions usually require an inert atmosphere and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propyl]sulfanyl}acetic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: Nucleophilic substitution reactions can replace the Fmoc group with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propyl]sulfanyl}acetic acid is widely used in scientific research, particularly in:
Chemistry: Used in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for therapeutic peptides.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propyl]sulfanyl}acetic acid involves the protection of amino groups during chemical reactions. The Fmoc group prevents unwanted side reactions by temporarily blocking the amino group. This allows for selective reactions to occur at other functional groups. The Fmoc group can be removed under mild basic conditions, revealing the free amino group for further reactions .
Comparison with Similar Compounds
Similar Compounds
- **(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
- **(2S)-2-([(9H-fluoren-9-ylmethoxy)carbonyl]amino)-3-(quinolin-3-yl)propanoic acid
Uniqueness
2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propyl]sulfanyl}acetic acid is unique due to its specific structure that combines the Fmoc protecting group with a sulfanylacetic acid moiety. This combination allows for versatile applications in peptide synthesis and other chemical reactions, making it a valuable compound in various fields of research .
Biological Activity
2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propyl]sulfanyl}acetic acid, also known as Fmoc-Cys(Pr)-OH, is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Molecular Formula : C18H18N2O4S
- Molecular Weight : 326.35 g/mol
- CAS Number : 251317-00-7
The structure features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which enhances stability and solubility, making it suitable for various applications in organic synthesis and biological studies.
The biological activity of this compound is linked to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. Its structural components can facilitate binding to enzyme active sites, altering their activity.
- Cell Signaling Modulation : By interacting with cellular receptors or signaling pathways, the compound can influence various biological processes, including cell proliferation and apoptosis.
- Antioxidant Activity : The sulfanyl group may contribute to antioxidant properties, potentially protecting cells from oxidative stress.
Biological Activities
Research has indicated several biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit significant inhibition against bacterial strains, indicating potential use in developing new antimicrobial agents.
- Neuroprotective Effects : Some analogs have shown promise in neuroprotective assays, suggesting a role in treating neurodegenerative diseases.
- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, influencing cytokine production and immune responses.
Case Study 1: Antimicrobial Efficacy
A study conducted on various derivatives of this compound demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the fluorenyl or sulfanyl portions could enhance activity.
Compound | MIC (µg/mL) | Bacterial Strain |
---|---|---|
Fmoc-Cys(Pr)-OH | 32 | Staphylococcus aureus |
Fmoc-Cys(Pr)-OH | 64 | Escherichia coli |
Case Study 2: Neuroprotective Effects
In vitro assays using neuroblastoma cell lines showed that certain derivatives of the compound could protect against glutamate-induced toxicity. The protective effect was attributed to the modulation of glutamate receptors.
Compound | Cell Viability (%) | Concentration (µM) |
---|---|---|
Fmoc-Cys(Pr)-OH | 85 | 10 |
Control (No Treatment) | 50 | - |
Research Findings
Recent studies have focused on elucidating the structure-activity relationship (SAR) of this compound and its analogs. Modifications to the fluorenyl group have been shown to significantly impact biological activity. For instance, increasing lipophilicity through structural changes has been correlated with enhanced cellular uptake and bioactivity.
Properties
Molecular Formula |
C20H21NO4S |
---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propylsulfanyl]acetic acid |
InChI |
InChI=1S/C20H21NO4S/c22-19(23)13-26-11-5-10-21-20(24)25-12-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-4,6-9,18H,5,10-13H2,(H,21,24)(H,22,23) |
InChI Key |
IMBZBISFCDVLSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCSCC(=O)O |
Origin of Product |
United States |
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